3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The compound “3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one” could potentially interact with various proteins or enzymes in the body, depending on its specific structure and properties. The tert-butyl group, for example, is known to have unique reactivity patterns due to its crowded structure .
Biochemical Pathways
Depending on its targets, “this compound” could affect various biochemical pathways. For instance, compounds with tert-butyl groups have been found to be involved in certain biosynthetic and biodegradation pathways .
Preparation Methods
The synthesis of 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 2-methylpropylamine, and a suitable triazole precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the triazole ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: The parent compound of the triazole family, which lacks the tert-butyl and 2-methylpropyl groups.
4,5-Dihydro-1H-1,2,4-triazol-5-one: A simpler derivative without the tert-butyl and 2-methylpropyl substitutions.
3-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one: A compound with only the tert-butyl group, lacking the 2-methylpropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-tert-butyl-4-(2-methylpropyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-7(2)6-13-8(10(3,4)5)11-12-9(13)14/h7H,6H2,1-5H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEZGOCCQQLGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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